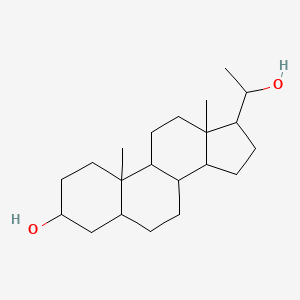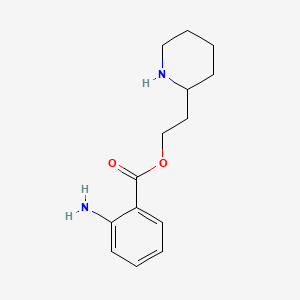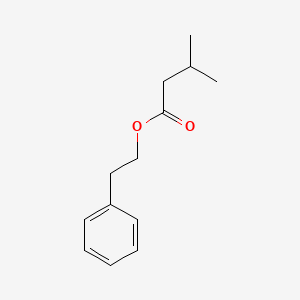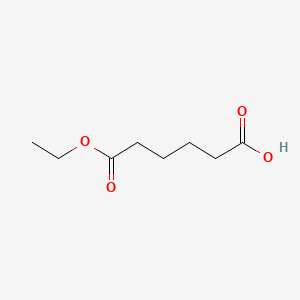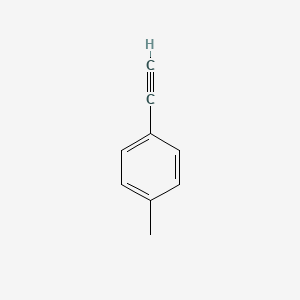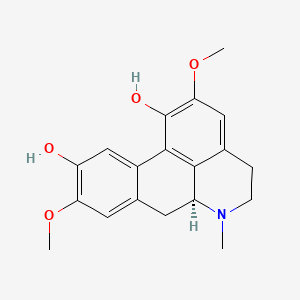
2H-Pyrido(3,4-b)indole, 1,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(3,4-b)indole, 1,2-dimethyl- is a natural product found in Strychnos mellodora with data available.
科学的研究の応用
Mutagenicity and Carcinogenicity Studies
2H-Pyrido(3,4-b)indole, 1,2-dimethyl- and its derivatives have been extensively studied for their mutagenic and carcinogenic properties. For instance, amino-α-carbolines, potent mutagens toward Salmonella typhimurium TA 98 and TA 100, have been isolated from the pyrolysis products of soybean globulin, indicating the significance of these compounds in food safety research (Yoshida et al., 1978). Additionally, the carcinogenicity of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole in rats and mice has been documented, showing its potential as a hepatic carcinogen (Takayama et al., 1985), (Matsukura et al., 1981).
Pharmacological Activity
Various hydrogenated derivatives of 2H-Pyrido(3,4-b)indole exhibit a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector properties (Ivanov et al., 2001). This highlights the compound's versatility in drug development and medicinal chemistry.
Synthesis and Chemical Properties
Advances in synthetic chemistry have enabled the creation of various pyrido[1,2-a]-1H-indoles and related structures, important scaffolds in many biologically active compounds. Techniques like gold-catalyzed cycloisomerization have been developed to efficiently synthesize these structures (Jiang et al., 2020). Moreover, a new method for preparing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, by cyclizing N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide, showcases the flexibility and potential of these compounds in various chemical syntheses (La Regina et al., 2014).
特性
CAS番号 |
6801-22-5 |
|---|---|
製品名 |
2H-Pyrido(3,4-b)indole, 1,2-dimethyl- |
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC名 |
1,2-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C13H12N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-8H,1-2H3 |
InChIキー |
WURQJRLLMSPUST-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C=CN1C |
正規SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C=CN1C |
その他のCAS番号 |
109847-05-4 |
同義語 |
melinonine F melinonine-F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



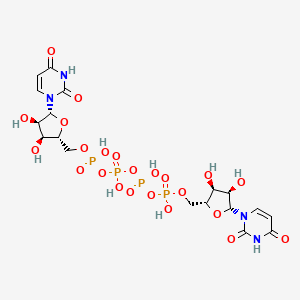

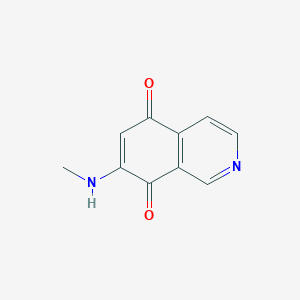
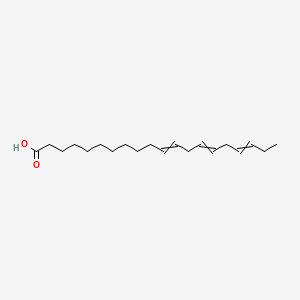
![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)
